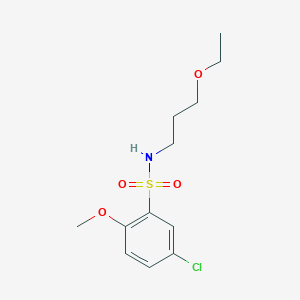![molecular formula C20H26N2O4S B239369 1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine](/img/structure/B239369.png)
1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine, also known as DPS, is a compound that has gained attention in the scientific community for its potential use in research.
作用机制
The mechanism of action of 1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine is not fully understood. However, it has been suggested that 1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine may inhibit the activity of certain enzymes involved in cancer cell growth and Alzheimer's disease development. Additionally, 1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine may affect the function of ion channels in the brain, which could contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine can have a range of biochemical and physiological effects. For example, 1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine has been found to inhibit the proliferation of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and inhibit the activity of an enzyme involved in Alzheimer's disease development. Additionally, 1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine has been found to affect the function of ion channels in the brain, which could have implications for its potential therapeutic use.
实验室实验的优点和局限性
One advantage of using 1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine in lab experiments is that it has been shown to have potential therapeutic effects in the treatment of cancer and Alzheimer's disease. Additionally, 1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine is relatively easy to synthesize and purify. However, one limitation of using 1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine in lab experiments is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
未来方向
There are several future directions for research involving 1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine. One direction is to further investigate its mechanism of action in order to better understand how it affects cancer cell growth and Alzheimer's disease development. Another direction is to explore its potential use in combination with other drugs or therapies for the treatment of cancer and Alzheimer's disease. Additionally, further research is needed to determine the safety and efficacy of 1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine in animal models and human clinical trials.
合成方法
The synthesis of 1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with 2,4-dimethylpiperazine in the presence of a base. This reaction results in the formation of 1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine as a white solid. The purity of 1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine can be improved through recrystallization.
科学研究应用
1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine has been found to have potential applications in scientific research. One study found that 1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine can inhibit the growth of cancer cells in vitro. Another study found that 1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine can inhibit the activity of an enzyme involved in the development of Alzheimer's disease. These findings suggest that 1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine may have therapeutic potential in the treatment of cancer and Alzheimer's disease.
属性
产品名称 |
1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine |
|---|---|
分子式 |
C20H26N2O4S |
分子量 |
390.5 g/mol |
IUPAC 名称 |
1-(2,5-dimethoxyphenyl)sulfonyl-4-(2,4-dimethylphenyl)piperazine |
InChI |
InChI=1S/C20H26N2O4S/c1-15-5-7-18(16(2)13-15)21-9-11-22(12-10-21)27(23,24)20-14-17(25-3)6-8-19(20)26-4/h5-8,13-14H,9-12H2,1-4H3 |
InChI 键 |
OZHUAYFSLNDLMS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)OC)OC)C |
规范 SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)OC)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![N,N-bis(2-chloroethyl)-4-[(4-fluorophenyl)iminomethyl]-2-methoxyaniline](/img/structure/B239309.png)

![3-[(4-Chlorophenyl)methyl]pentan-3-amine;hydrochloride](/img/structure/B239319.png)





![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxy-3-methylbenzenesulfonamide](/img/structure/B239336.png)